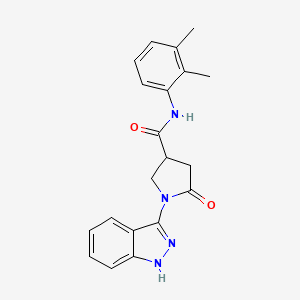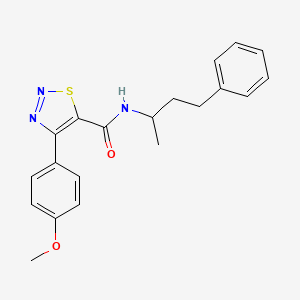![molecular formula C19H27N5O2 B11012543 N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11012543.png)
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a combination of methoxyphenyl, ethyl, tetrazole, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenyl ethylamine derivative, followed by the introduction of the tetrazole group through a cyclization reaction. The final step involves the acylation of the cyclohexyl group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole group, for example, can act as a bioisostere of carboxylic acids, allowing the compound to interact with biological receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: A simpler compound with similar structural features.
N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: A closely related compound with slight structural variations.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its tetrazole group, in particular, distinguishes it from other similar compounds by providing enhanced stability and bioactivity.
This compound’s diverse applications and unique properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H27N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H27N5O2/c1-26-17-8-4-3-7-16(17)9-12-20-18(25)13-19(10-5-2-6-11-19)14-24-15-21-22-23-24/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,25) |
InChI Key |
HRZQLMJHKQALKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11012468.png)

![5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B11012474.png)

![N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012482.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine](/img/structure/B11012499.png)
![10-(biphenyl-4-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11012501.png)

![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11012515.png)
![1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11012523.png)
![N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11012529.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11012536.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11012540.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11012545.png)
